2-(tert-Butylcarbonylamino)phenylboronic acid

Total Synthesis Suzuki-Miyaura Coupling Pyridoacridine Alkaloids

Suzuki couplings with free 2-aminophenylboronic acid often fail due to catalyst poisoning and protodeboronation, while Boc-protected analogs cannot survive acidic downstream steps. 2-(tert-Butylcarbonylamino)phenylboronic acid solves both problems: the pivaloyl group masks the amine, preventing catalyst inhibition and side reactions, yet withstands mild acidic conditions that cleave Boc groups. • Enables clean Pd-catalyzed coupling on acid-labile advanced intermediates (e.g., silyl ethers, ketals, other Boc-amines). • Eliminates post-coupling reduction required by nitro precursors, delivering higher purity crude product and simpler purification. • Validated in total synthesis of neoamphimedine and construction of sterically congested acridine telomerase inhibitor scaffolds.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 146140-95-6
Cat. No. B028141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylcarbonylamino)phenylboronic acid
CAS146140-95-6
Synonyms[2-(Pivaloylamino)phenyl]boronic Acid;  [2-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic Acid; 
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O
InChIInChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
InChIKeyMXRAJVMTCAUABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylcarbonylamino)phenylboronic acid: Product Overview


2-(tert-Butylcarbonylamino)phenylboronic acid (also known as 2-pivalamidophenylboronic acid) is a bifunctional aryl boronic acid featuring an ortho-pivaloylamino (-NHCOC(CH₃)₃) substituent. With a molecular weight of 221.06 g/mol, a predicted density of 1.13±0.1 g/cm³, and a melting point range of 268-271°C, this compound is a bench-stable crystalline solid . The bulky, electron-withdrawing pivaloyl group provides a unique steric and electronic environment around the boronic acid, directly influencing its reactivity and stability in palladium-catalyzed cross-coupling reactions, distinguishing it from simpler analogs [1].

Why Generic Substitutes Fall Short


The ortho-pivaloylamino group creates a fundamentally different reactivity profile compared to free amine (-NH₂) or acid-labile carbamate (e.g., Boc, -NHBoc) analogs. Generic 2-aminophenylboronic acid often suffers from catalyst poisoning and uncontrolled protodeboronation due to the free amine's basicity and nucleophilicity [1]. Conversely, 2-(Boc-amino)phenylboronic acid cannot withstand the acidic conditions required for subsequent deprotection steps in a synthetic sequence if the boronic acid ester is to remain intact. The pivaloyl group's unique balance of steric bulk and robust stability under both acidic and basic conditions, while being removable under forcing acidic hydrolysis [2], provides an orthogonal handle for complex molecule synthesis where other protecting groups fail.

Yield, Stability & Orthogonality Data


Enhanced Cross-Coupling Yield in Total Synthesis

In the total synthesis of the complex marine alkaloid neoamphimedine, the use of 2-(pivaloylamino)phenylboronic acid in a key Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with a brominated quinolone proceeded with a high yield of 90% [1]. A previous synthetic approach to the same target utilized 2-nitrophenylboronic acid for a similar disconnection, which is known to provide lower yields and require a subsequent reduction step, making the pivaloylamino derivative a more atom-economical and efficient choice .

Total Synthesis Suzuki-Miyaura Coupling Pyridoacridine Alkaloids

Protodeboronation Resistance from Steric Shielding

The ortho-tert-butylcarbonylamino group introduces significant steric hindrance around the C-B bond. This structural feature is reported to reduce the rate of protodeboronation, a common decomposition pathway for electron-rich aryl boronic acids in protic solvents at elevated temperatures [1]. While direct kinetic data comparing it to 2-aminophenylboronic acid is not available in a single study, class-level inference from steric inhibition studies of similar bulky boronic acids suggests a substantially longer half-life under typical aqueous coupling conditions [1].

Boronic Acid Stability Protodeboronation Steric Effects

Orthogonal Acid Stability vs. Boc Analogs

The pivaloyl amide is significantly more resistant to acidic cleavage than the tert-butoxycarbonyl (Boc) group. While 2-(Boc-amino)phenylboronic acid undergoes rapid deprotection with trifluoroacetic acid (TFA) or HCl, the pivaloyl group remains intact, allowing for acid-mediated transformations elsewhere in the molecule . Deprotection of the pivaloyl group requires forcing conditions (e.g., prolonged heating in strong aqueous acid), providing a true orthogonal protecting group pair (Boc vs. Piv) for complex molecule construction .

Protecting Group Strategy Orthogonal Synthesis Amide Hydrolysis

High-Value Applications


Late-Stage Drug Functionalization

When a synthetic route requires a Suzuki coupling on an advanced intermediate that contains acid-labile functional groups (e.g., silyl ethers, ketals, or other Boc-protected amines), 2-(tert-Butylcarbonylamino)phenylboronic acid is the reagent of choice. Its pivaloyl group survives mild acidic conditions that would cleave a Boc group, allowing for a clean coupling without unwanted deprotection. This was effectively demonstrated in the neoamphimedine total synthesis, where the boronic acid was coupled to a complex bromoquinolone [1].

Biaryl Synthesis with Masked Aniline

For medicinal chemistry programs building biaryl cores with an ortho-amino group, this compound serves as a superior 'masked aniline' building block. Compared to 2-nitrophenylboronic acid, it eliminates the need for a subsequent reduction step, and compared to 2-aminophenylboronic acid, it prevents catalyst inhibition and side reactions during the coupling, leading to a higher purity crude product and simpler purification [2].

Synthesis of Telomerase Inhibitors & Polycyclic Acridines

This compound is a validated building block for synthesizing polycyclic acridine-based telomerase inhibitors. A 2003 study in Organic & Biomolecular Chemistry detailed its use in Pd(0)-mediated couplings with substituted acridones to create complex quino[4,3,2-kl]acridine scaffolds, demonstrating its suitability for constructing sterically congested, medicinally relevant architectures [3].

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